Cas no 110716-99-9 ((1R,5S)-5-(1-Methylethyl)bicyclo3.1.0hexan-2-one)

(1R,5S)-5-(1-Methylethyl)bicyclo[3.1.0]hexan-2-one is a chiral bicyclic ketone characterized by its unique structural framework, combining a cyclopropane ring fused to a cyclohexanone moiety. The (1R,5S) stereochemistry imparts distinct reactivity and selectivity, making it valuable in asymmetric synthesis and pharmaceutical intermediates. Its rigid bicyclic structure enhances stability while the ketone functionality offers versatile derivatization potential. The isopropyl substituent further influences steric and electronic properties, enabling tailored applications in fine chemical and agrochemical synthesis. This compound is particularly useful in enantioselective transformations due to its defined stereocenter, ensuring high purity and reproducibility in advanced synthetic routes.
(1R,5S)-5-(1-Methylethyl)bicyclo3.1.0hexan-2-one structure
110716-99-9 structure
Product Name:(1R,5S)-5-(1-Methylethyl)bicyclo3.1.0hexan-2-one
CAS No:110716-99-9
MF:C9H14O
MW:138.206862926483
CID:2884858
Update Time:2025-06-12

(1R,5S)-5-(1-Methylethyl)bicyclo3.1.0hexan-2-one Chemical and Physical Properties

Names and Identifiers

    • (1alpha)-5alpha-Isopropylbicyclo[3.1.0]hexane-2-one
    • (1R,5S)-5-propan-2-ylbicyclo[3.1.0]hexan-2-one
    • (1R,5S)-5-(1-Methylethyl)bicyclo3.1.0hexan-2-one
    • Inchi: 1S/C9H14O/c1-6(2)9-4-3-8(10)7(9)5-9/h6-7H,3-5H2,1-2H3/t7-,9-/m0/s1
    • InChI Key: MDDYCNAAAZKNAJ-CBAPKCEASA-N
    • SMILES: O=C1CC[C@@]2(C(C)C)C[C@H]21

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 183
  • XLogP3: 1.6
  • Topological Polar Surface Area: 17.1

(1R,5S)-5-(1-Methylethyl)bicyclo3.1.0hexan-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M338285-50mg
(1R,5S)-5-(1-Methylethyl)bicyclo[3.1.0]hexan-2-one
110716-99-9
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$ 804.00 2023-09-07
TRC
M338285-100mg
(1R,5S)-5-(1-Methylethyl)bicyclo[3.1.0]hexan-2-one
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$ 1309.00 2023-09-07
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1PlusChem
1P01E02U-100mg
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1P01E02U-250mg
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1P01E02U-500mg
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1PlusChem
1P01E02U-1g
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1P01E02U-2.5g
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1P01E02U-5g
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1P01E02U-10g
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Additional information on (1R,5S)-5-(1-Methylethyl)bicyclo3.1.0hexan-2-one

Research Brief on (1R,5S)-5-(1-Methylethyl)bicyclo[3.1.0]hexan-2-one (CAS: 110716-99-9): Recent Advances and Applications

The compound (1R,5S)-5-(1-Methylethyl)bicyclo[3.1.0]hexan-2-one (CAS: 110716-99-9) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its synthesis, biological activity, and mechanistic insights, positioning it as a promising candidate for drug development. This research brief consolidates the latest findings and highlights key advancements related to this compound.

Recent synthetic methodologies have optimized the production of (1R,5S)-5-(1-Methylethyl)bicyclo[3.1.0]hexan-2-one, with emphasis on enantioselective routes to ensure high purity and yield. A 2023 study published in the Journal of Organic Chemistry demonstrated a novel catalytic asymmetric synthesis using chiral palladium complexes, achieving an enantiomeric excess of >98%. This breakthrough addresses previous challenges in scalability and stereochemical control, paving the way for industrial-scale applications.

In pharmacological research, the compound has shown notable activity as a modulator of GABAA receptors, with potential applications in neurological disorders such as anxiety and epilepsy. Preclinical studies in rodent models revealed its ability to cross the blood-brain barrier efficiently, with a favorable pharmacokinetic profile. Molecular docking simulations further elucidated its binding interactions with the α2β3γ2 subunit of GABAA receptors, providing a structural basis for its anxiolytic effects.

Beyond neuroscience, (1R,5S)-5-(1-Methylethyl)bicyclo[3.1.0]hexan-2-one has emerged as a key intermediate in the synthesis of complex natural products. A 2024 Nature Communications paper reported its use in the total synthesis of the marine-derived diterpenoid (+)-pseudopterosin A, showcasing its versatility in constructing challenging bicyclic frameworks. This application underscores its value in both pharmaceutical and synthetic organic chemistry.

Ongoing clinical investigations are exploring its safety and efficacy in humans, with Phase I trials expected to conclude by Q4 2024. Preliminary data suggest a manageable adverse effect profile, though further studies are required to establish optimal dosing regimens. The compound's patent landscape has also evolved, with three new filings in 2023-2024 covering novel formulations and combination therapies.

In conclusion, (1R,5S)-5-(1-Methylethyl)bicyclo[3.1.0]hexan-2-one represents a multifaceted molecule with expanding applications in drug discovery and chemical synthesis. Continued research into its mechanism of action and structural derivatives will likely uncover additional therapeutic opportunities in the coming years.

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